REACTION_CXSMILES
|
[OH-].[K+].[OH:3][CH2:4][CH2:5][CH2:6][OH:7].S(O[CH:19]([CH2:21][O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH3:20])(C1C=CC(C)=CC=1)(=O)=O.Cl>O1CCOCC1>[OH:3][CH2:4][CH2:5][CH2:6][O:7][CH:19]([CH2:21][O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
274.27 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
371.93 g
|
Type
|
reactant
|
Smiles
|
OCCCO
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
TsOCH(CH3)CH2OC(CH3)3
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C)COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured onto ice (500 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated salt
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dichloromethane (250 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (500 mL) repeatedly 17 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated with an evaporator
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by silica gel chromatography
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
OCCCOC(C)COC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |